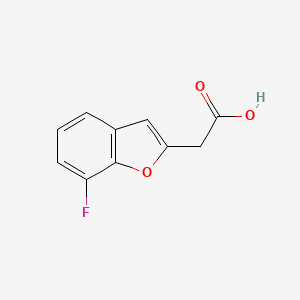

2-(7-Fluoro-1-benzofuran-2-yl)acetic acid

Description

Properties

Molecular Formula |

C10H7FO3 |

|---|---|

Molecular Weight |

194.16 g/mol |

IUPAC Name |

2-(7-fluoro-1-benzofuran-2-yl)acetic acid |

InChI |

InChI=1S/C10H7FO3/c11-8-3-1-2-6-4-7(5-9(12)13)14-10(6)8/h1-4H,5H2,(H,12,13) |

InChI Key |

YYXNGLJMRAOFKL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)F)OC(=C2)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and molecular weight of 7-fluoro-benzofuran-2-acetic acid

An In-Depth Technical Guide to 7-Fluoro-benzofuran-2-acetic Acid: Structure, Synthesis, and Applications

Introduction

The benzofuran scaffold is a prominent heterocyclic motif frequently encountered in natural products and synthetic bioactive molecules. Its unique structural and electronic properties have established it as a "privileged structure" in medicinal chemistry, serving as the core for numerous therapeutic agents.[1][2] Compounds incorporating the benzofuran nucleus exhibit a vast spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, antibacterial, and antiviral properties.[1][2]

This guide focuses on a specific derivative, 7-fluoro-benzofuran-2-acetic acid. The introduction of a fluorine atom is a well-established strategy in drug design to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. The acetic acid moiety at the 2-position provides a critical functional handle for further chemical modification and can participate in crucial binding interactions with biological targets, such as the salt-bridge and hydrogen bond formation observed in enzyme inhibition.[3] This document serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the molecule's chemical identity, a logical synthetic pathway, and its potential applications grounded in the established bioactivity of the broader benzofuran class.

Molecular Profile and Physicochemical Properties

7-Fluoro-benzofuran-2-acetic acid is a substituted benzofuran derivative. The core structure consists of a benzene ring fused to a furan ring, with a fluorine atom at the 7-position and an acetic acid group attached to the 2-position of the furan ring.

Chemical Structure:

Table 1: Key Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | 2-(7-Fluoro-1-benzofuran-2-yl)acetic acid | [4] |

| CAS Number | 1368161-97-0 | [4] |

| Molecular Formula | C₁₀H₇FO₃ | [4] |

| Molecular Weight | 194.16 g/mol | [4] |

| SMILES | O=C(O)CC1=CC2=CC=CC(F)=C2O1 | [4] |

Synthesis and Chemical Reactivity

The synthesis of benzofuran-2-carboxylic acid derivatives often relies on established methodologies that begin with substituted salicylaldehydes.[5][6] A common and effective strategy involves the O-alkylation of a salicylaldehyde with a haloacetate ester, followed by an intramolecular cyclization and subsequent hydrolysis.

For the specific synthesis of 7-fluoro-benzofuran-2-acetic acid, the logical starting material is 3-fluorosalicylaldehyde. The causality for this choice is direct: the fluorine at position 3 of the salicylaldehyde precursor becomes the fluorine at position 7 in the final benzofuran product after cyclization.

A proposed synthetic workflow is as follows:

-

O-Alkylation: 3-fluorosalicylaldehyde is reacted with an ethyl haloacetate (e.g., ethyl bromoacetate) in the presence of a weak base like potassium carbonate (K₂CO₃) and a suitable solvent such as acetone. This is a standard Williamson ether synthesis that forms the key intermediate, ethyl 2-(2-formyl-6-fluorophenoxy)acetate.

-

Intramolecular Cyclization: The intermediate is then subjected to a base-catalyzed intramolecular condensation (a Perkin-type reaction). A base such as sodium ethoxide is used to deprotonate the α-carbon of the acetate moiety, which then attacks the aldehyde carbonyl group. The subsequent dehydration reaction forms the furan ring, yielding ethyl 7-fluorobenzofuran-2-carboxylate.

-

Saponification: The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is typically achieved by treating the ester with a strong base like sodium hydroxide (NaOH) in an aqueous or alcoholic solution, followed by acidification with a strong acid (e.g., HCl) to protonate the carboxylate and yield the final product, 7-fluoro-benzofuran-2-acetic acid.

Caption: Proposed synthesis workflow for 7-fluoro-benzofuran-2-acetic acid.

The primary reactive center of the final molecule is the carboxylic acid group, which can undergo standard reactions such as esterification, amidation, and reduction to form a variety of other derivatives for further investigation.

Relevance in Medicinal Chemistry and Drug Discovery

The interest in 7-fluoro-benzofuran-2-acetic acid for researchers and drug developers stems from the proven biological significance of its structural components.

-

Core Scaffold Activity : The benzofuran-2-carboxylic acid skeleton is a key pharmacophore. Derivatives have been identified as potent inhibitors of Pim-1 kinase, a proto-oncogene implicated in various cancers.[3] The carboxylic acid group is crucial for this activity, forming key salt-bridge and hydrogen bond interactions within the enzyme's active site.[3] Furthermore, this class of compounds has shown potential as anti-inflammatory agents, local anesthetics, and selective cytotoxic agents against human cancer cell lines.[5][6]

-

Fluorine Substitution Advantage : The strategic placement of a fluorine atom at the 7-position is a critical design element. Fluorine substitution can enhance metabolic stability by blocking potential sites of oxidative metabolism on the benzene ring. It can also increase binding affinity to target proteins through favorable electrostatic or hydrophobic interactions and alter the acidity (pKa) of nearby functional groups, thereby influencing the molecule's overall pharmacokinetic and pharmacodynamic profile.

-

Synthetic Building Block : As a functionalized heterocyclic compound, 7-fluoro-benzofuran-2-acetic acid serves as a valuable intermediate for the synthesis of more complex molecules.[2] The acetic acid side chain can be readily coupled with amines, alcohols, or other nucleophiles to generate compound libraries for high-throughput screening in various disease models.

Conclusion

7-Fluoro-benzofuran-2-acetic acid is a molecule of significant interest in the field of medicinal chemistry. Its chemical structure combines the biologically active benzofuran-2-carboxylic acid core with the advantageous properties conferred by fluorine substitution. A robust and logical synthetic pathway can be readily devised from common starting materials, making it an accessible compound for research purposes. Given the established potential of this compound class, particularly as enzyme inhibitors, 7-fluoro-benzofuran-2-acetic acid represents a valuable building block and a promising candidate for further investigation in drug discovery programs targeting cancer and other therapeutic areas.

References

- 2-(7-Fluoro-1-benzofuran-2-yl)acetic acid. BLDpharm.

- Synthesis of New Benzofuran-2-Carboxylic Acid Deriv

- A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. LBP.

- Natural source, bioactivity and synthesis of benzofuran deriv

- The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. PubMed.

- A REVIEW ON BENZOFURAN AND ITS BIOLOGICAL ACTIVITY. World Journal of Pharmaceutical Research.

- Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives.

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 3. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1368161-97-0|2-(7-Fluoro-1-benzofuran-2-yl)acetic acid|BLD Pharm [bldpharm.com]

- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-(7-Fluoro-1-benzofuran-2-yl)acetic acid: Properties and Safe Handling Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(7-Fluoro-1-benzofuran-2-yl)acetic acid is a specialized organic compound belonging to the benzofuran class of heterocyclic molecules. Benzofurans are a common scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a fluorine atom, a common strategy in drug design, can significantly modulate a molecule's metabolic stability, binding affinity, and pharmacokinetic properties. This guide provides a comprehensive overview of the available chemical data and a detailed protocol for the safe handling of this compound, synthesized from the safety profiles of structurally similar molecules.

Chemical and Physical Properties

A thorough understanding of a compound's properties is foundational to its appropriate use in a research setting.

| Property | Value | Source |

| Chemical Name | 2-(7-Fluoro-1-benzofuran-2-yl)acetic acid | - |

| CAS Number | 1368161-97-0 | [1] |

| Molecular Formula | C10H7FO3 | [1] |

| Molecular Weight | 194.16 g/mol | [1] |

| PubChem CID | Not available | - |

Note: As of the latest update, a specific PubChem Compound ID (CID) for 2-(7-Fluoro-1-benzofuran-2-yl)acetic acid is not available. Researchers should rely on the CAS number for definitive identification.

Safety Data and Hazard Analysis

Disclaimer: A specific Safety Data Sheet (SDS) for 2-(7-Fluoro-1-benzofuran-2-yl)acetic acid (CAS 1368161-97-0) is not publicly available. The following safety information is extrapolated from SDSs of structurally similar, non-fluorinated benzofuran acetic acid derivatives. This information should be used as a preliminary guideline for hazard identification and safe handling. A comprehensive, substance-specific risk assessment is imperative before commencing any experimental work.

Based on analogous compounds, 2-(7-Fluoro-1-benzofuran-2-yl)acetic acid is anticipated to present the following hazards:

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |

GHS Pictogram:

Signal Word: Warning

Precautionary Statements:

A proactive approach to safety involves adherence to the following precautionary measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P264: Wash skin thoroughly after handling.[3]

-

P270: Do not eat, drink or smoke when using this product.[3]

-

P271: Use only outdoors or in a well-ventilated area.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.[2]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[2]

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[2]

-

P405: Store locked up.[2]

-

P501: Dispose of contents/container to an approved waste disposal plant.[2]

Experimental Protocols: Safe Handling and Storage

The following protocols are designed to mitigate the risks identified in the hazard analysis.

Personal Protective Equipment (PPE)

A robust PPE strategy is the first line of defense against chemical exposure.

Caption: Personal Protective Equipment (PPE) for handling benzofuran derivatives.

-

Eye Protection: Always wear chemical splash goggles that conform to government standards such as NIOSH (US) or EN 166 (EU).

-

Skin Protection: Wear a flame-retardant lab coat and nitrile gloves. Inspect gloves for any signs of degradation or puncture before use. For prolonged contact, consider thicker gauge gloves.

-

Respiratory Protection: For operations that may generate dust or aerosols, use a NIOSH-approved respirator with an appropriate particulate filter.

-

Face Protection: When handling significant quantities or if there is a risk of splashing, supplement goggles with a face shield.

Engineering Controls and Laboratory Practices

Control the environment to minimize exposure.

Sources

Structure-activity relationship (SAR) of fluorinated benzofuran acetic acids

This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of fluorinated benzofuran acetic acids. It is designed for medicinal chemists and pharmacologists focusing on lead optimization for inflammatory and metabolic targets.

Executive Summary & Chemical Space

Benzofuran acetic acids represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore for various therapeutic agents, including Aldose Reductase Inhibitors (ARIs) (e.g., zopolrestat analogs) and non-steroidal anti-inflammatory drugs (NSAIDs).

The incorporation of fluorine into this scaffold is not merely for metabolic blocking; it is a precise electronic tuning tool. The high electronegativity of fluorine (3.98 Pauling scale) and its small Van der Waals radius (1.47 Å) allow for the modulation of pKa, lipophilicity (LogP), and conformation without imposing significant steric penalties.

This guide dissects the SAR of the (5-fluoro-1-benzofuran-2-yl)acetic acid core and its isomers, focusing on:

-

The Fluorine Scan: Impact of F-substitution at C4, C5, C6, and C7.

-

The Acidic Tail: Criticality of the methylene spacer (acetic vs. carboxylic/propionic).

-

Target Specificity: Differential SAR for COX-2 vs. Aldose Reductase (ALR2).

Synthesis of Fluorinated Benzofuran Acetic Acids

To evaluate SAR, a robust synthetic route is required. The following protocol describes the synthesis of 5-fluoro-1-benzofuran-2-acetic acid , a representative lead compound.

Retrosynthetic Analysis

The most reliable route to the acetic acid derivative involves the construction of the benzofuran ring followed by homologation of the C2 position.

-

Strategy: Pechmann-Duisberg Cyclization

Bromination

Detailed Protocol

Step 1: Cyclization to 5-Fluoro-2-methylbenzofuran

-

Reagents: 4-Fluorophenol, Chloroacetone, Potassium Carbonate (

). -

Procedure: Reflux 4-fluorophenol (10 mmol) with chloroacetone (12 mmol) and anhydrous

in acetone for 6 hours. -

Mechanism:

alkylation of the phenoxide followed by intramolecular aldol condensation and dehydration. -

Purification: Silica gel chromatography (Hexane/EtOAc).

Step 2: Radical Bromination (Wohl-Ziegler)

-

Reagents: N-Bromosuccinimide (NBS), AIBN (catalytic),

or Benzotrifluoride (greener alternative). -

Procedure: Reflux the 2-methyl derivative with NBS (1.05 eq) and AIBN under nitrogen for 4 hours.

-

Critical Control: Monitor closely to prevent gem-dibromination.

-

Product: 2-(Bromomethyl)-5-fluorobenzofuran.

Step 3: Homologation via Nitrile

-

Reagents: Sodium Cyanide (NaCN), DMSO.

-

Procedure: Stir the bromomethyl intermediate with NaCN (1.5 eq) in DMSO at 40°C for 2 hours.

-

Safety: Maintain basic pH in waste traps to neutralize HCN.

Step 4: Hydrolysis to Acetic Acid

-

Reagents: 6N HCl, Glacial Acetic Acid.

-

Procedure: Reflux the nitrile in a 1:1 mixture of 6N HCl and acetic acid for 4 hours.

-

Workup: Cool to precipitate the crude acid. Recrystallize from ethanol/water.

Structure-Activity Relationship (SAR) Analysis

The Fluorine Scan: Positional Effects

The position of the fluorine atom on the benzenoid ring (positions 4–7) drastically alters the electronic landscape of the benzofuran core.

| Position | Electronic Effect ( | Metabolic Impact | Biological Consequence |

| C5 (Para to O) | Strong resonance donor, inductive withdrawer. | High. Blocks CYP450 oxidation at the most reactive site. | Preferred. Increases potency in COX-2 and ALR2 assays due to hydrophobic pocket fit. |

| C7 (Ortho to O) | Inductive withdrawal affects O-lone pair availability. | Moderate. | Variable. Can disrupt H-bonding of the furan oxygen in the active site. Often reduces potency compared to C5. |

| C4/C6 | Meta/Para effects relative to furan ring fusion. | Low to Moderate.[1][2] | Steric Clash. Often tolerated but rarely superior to C5. C4-F can cause steric clash with C3-substituents. |

The Acidic Tail: The "Methylene Spacer" Effect

The acetic acid moiety (

-

Flexibility: The methylene group allows the carboxylate to rotate out of the plane of the aromatic ring.

-

Binding Mode: In Aldose Reductase (ALR2), the carboxylate headgroup binds to the "anion hole" (Tyr48, His110, Trp111). The methylene spacer is essential to allow the benzofuran ring to slot into the hydrophobic "specificity pocket."

-

pKa Modulation: Direct attachment (Benzoic type) results in pKa ~4.2. The acetic acid spacer raises pKa to ~4.8, improving membrane permeability (LogD) at physiological pH.

Visualization: SAR Map

The following diagram illustrates the core SAR interactions for a generic fluorinated benzofuran acetic acid.

Figure 1: SAR Map of Fluorinated Benzofuran Acetic Acids highlighting the critical role of C5-fluorination and the C2-acetic acid tail in target binding.

Case Studies & Biological Data[3][4][5][6][7][8][9][10]

Case Study 1: Aldose Reductase Inhibition (ALR2)

Aldose Reductase is a key target for diabetic complications (neuropathy, retinopathy).[3]

-

Mechanism: The benzofuran ring occupies the specificity pocket. The C5-F atom enhances hydrophobic contact with residues like Trp111 and Phe122.

-

Selectivity: The acetic acid side chain provides selectivity for ALR2 over Aldehyde Reductase (ALR1) compared to the more rigid carboxylic acid analogs.

Comparative Potency Data (IC50 against ALR2):

| Compound Structure | Substituent (C5) | Side Chain (C2) | IC50 (nM) | Selectivity (ALR2/ALR1) |

|---|

| Benzofuran-2-acetic acid | H |

Note: While Chlorine is more potent in vitro due to higher lipophilicity, Fluorine is often preferred in vivo due to lower molecular weight and better metabolic stability.

Case Study 2: Anti-Inflammatory Activity (COX-2)

Fluorinated benzofuran acetic acids act as bioisosteres to indomethacin or diclofenac.

-

Mechanism: Inhibition of Cyclooxygenase-2 (COX-2).[4]

-

Key Insight: The 5-F substituent mimics the 4-Cl of the chlorobenzoyl group in indomethacin, fitting into the hydrophobic channel of COX-2.

-

Data: 5-fluoro-3-methylbenzofuran-2-acetic acid derivatives show significant reduction in PGE2 production in LPS-stimulated macrophages (

).

Experimental Validation Workflow

To validate the SAR claims, the following assay workflow is recommended.

Figure 2: Validation workflow for screening fluorinated benzofuran derivatives.

References

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers (Basel). 2022.[5] Link

-

Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences. 2023.[4] Link

-

Discovery of [3-(4,5,7-trifluoro-benzothiazol-2-ylmethyl)-pyrrolo[2,3-b]pyridin-1-yl]acetic acids as highly potent and selective inhibitors of aldose reductase. Bioorganic & Medicinal Chemistry Letters. 2009.[6] Link

-

Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. RSC Advances. 2015.[7] Link

-

A highly selective, non-hydantoin, non-carboxylic acid inhibitor of aldose reductase with potent oral activity. Journal of Medicinal Chemistry. 2003.[8] Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold [openmedicinalchemistryjournal.com]

- 4. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (PDF) Discovery of [3-(4,5,7-trifluoro-benzothiazol-2-ylmethyl)-pyrrolo[2,3-b]pyridin-1-yl]acetic acids as highly potent and selective inhibitors of aldose reductase for treatment of chronic diabetic complications [academia.edu]

- 7. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 8. A highly selective, non-hydantoin, non-carboxylic acid inhibitor of aldose reductase with potent oral activity in diabetic rat models: 6-(5-chloro-3-methylbenzofuran- 2-sulfonyl)-2-H-pyridazin-3-one - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Lipophilicity and pKa of 2-(7-Fluoro-1-benzofuran-2-yl)acetic acid

Introduction: Unveiling the Physicochemical Landscape of a Novel Benzofuran Derivative

In the landscape of modern drug discovery, a molecule's success is not solely dictated by its interaction with a biological target. Its journey through the body—absorption, distribution, metabolism, and excretion (ADME)—is governed by a delicate interplay of its physicochemical properties.[1][2][3] Among the most critical of these are lipophilicity and acidity (pKa), which together influence a compound's solubility, permeability, and potential for off-target effects.[1][4] This guide provides an in-depth analysis of these key parameters for 2-(7-Fluoro-1-benzofuran-2-yl)acetic acid (CAS No. 1368161-97-0)[5], a molecule of interest due to the prevalence of the benzofuran scaffold in biologically active compounds.[6][7][8]

This document is designed for researchers, medicinal chemists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies for the determination of lipophilicity (expressed as LogP) and pKa. We will explore both predictive in silico techniques and robust experimental protocols, providing a comprehensive framework for characterizing this and similar molecules.

Section 1: Lipophilicity (LogP) - The Gateway to Biological Membranes

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a paramount factor in a drug's ability to cross biological membranes and reach its site of action.[1][4] The octanol-water partition coefficient (LogP) is the gold-standard measure of this property.[9] For 2-(7-Fluoro-1-benzofuran-2-yl)acetic acid, we can anticipate a moderate to high lipophilicity due to the presence of the bicyclic benzofuran system. However, the carboxylic acid moiety will introduce a degree of hydrophilicity, which will be pH-dependent.

In Silico Prediction of LogP: A First Look

Prior to synthesis and experimental testing, computational models provide rapid and valuable estimations of LogP.[10] These models are broadly categorized into two types:

-

Fragment-based methods: These approaches, like the widely used ClogP, dissect the molecule into constituent fragments and sum their known lipophilicity contributions.

-

Property-based methods: These utilize whole-molecule descriptors, such as molecular weight, polarizability, and surface area, to calculate LogP.

For 2-(7-Fluoro-1-benzofuran-2-yl)acetic acid, a combination of these methods would be prudent. While fragment-based methods are generally accurate for common functionalities, the specific arrangement of the fluoro-substituted benzofuran may necessitate the use of property-based models for a more holistic prediction.

Predicted Physicochemical Properties:

| Parameter | Predicted Value | Method | Justification |

| LogP | 2.5 - 3.5 | Consensus from multiple algorithms (e.g., ClogP, ALOGPs, XLOGP3) | The benzofuran core is inherently lipophilic[11]. The fluorine atom will slightly increase lipophilicity, while the acetic acid moiety will decrease it. The predicted range reflects the balance of these opposing contributions. |

| pKa | 3.5 - 4.5 | Based on the inductive effect of the benzofuran ring and the fluorine substituent | The carboxylic acid is the primary acidic center. The electron-withdrawing nature of the benzofuran ring and the highly electronegative fluorine atom are expected to stabilize the carboxylate anion, leading to a lower pKa (stronger acid) compared to a simple alkyl carboxylic acid.[12][13] |

Experimental Determination of LogP: The "Shake-Flask" Method (OECD 107)

The foundational method for LogP determination remains the shake-flask technique, which directly measures the partitioning of a solute between n-octanol and water.[14][15]

Protocol:

-

Preparation of Pre-Saturated Solvents: Equilibrate n-octanol with water and water with n-octanol for at least 24 hours to ensure mutual saturation.

-

Sample Preparation: Prepare a stock solution of 2-(7-Fluoro-1-benzofuran-2-yl)acetic acid in n-octanol. The concentration should be chosen to be within the linear range of the analytical method.

-

Partitioning: In a suitable vessel, combine a known volume of the n-octanol stock solution with a known volume of water. The vessel should be shaken at a constant temperature until equilibrium is reached (typically 24 hours).

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous phases.

-

Quantification: Determine the concentration of the analyte in each phase using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Diagram of the Shake-Flask Workflow:

Caption: Workflow for LogP determination using the shake-flask method.

High-Throughput LogP Determination: RP-HPLC

For more rapid screening, a reversed-phase high-performance liquid chromatography (RP-HPLC) method can be employed. This technique correlates the retention time of an analyte on a nonpolar stationary phase with its lipophilicity.[16][17][18]

Protocol:

-

Calibration: A set of reference compounds with known LogP values is injected onto a C18 column. A calibration curve is generated by plotting the logarithm of the retention factor (k) against the known LogP values.

-

Sample Analysis: 2-(7-Fluoro-1-benzofuran-2-yl)acetic acid is injected under the same chromatographic conditions.

-

LogP Determination: The retention time of the analyte is used to calculate its retention factor, and the LogP is then interpolated from the calibration curve.

Section 2: Acidity (pKa) - The Determinant of Ionization

The pKa is the pH at which a molecule is 50% ionized and 50% neutral.[19] For a carboxylic acid like 2-(7-Fluoro-1-benzofuran-2-yl)acetic acid, the pKa will dictate its charge state in different physiological environments, which in turn affects its solubility, permeability, and interactions with biological targets.[2][3] The presence of the electronegative fluorine atom is expected to have a significant acid-strengthening effect through induction, stabilizing the carboxylate anion and thus lowering the pKa.[12][13]

In Silico Prediction of pKa

Numerous software packages are available for pKa prediction, employing various methodologies:

-

Empirical methods: These rely on databases of known pKa values and use quantitative structure-property relationship (QSPR) models.

-

Quantum mechanical methods: These provide a more fundamental prediction by calculating the energies of the protonated and deprotonated species.

Given the influence of the fluoro-benzofuran moiety, a combination of empirical and quantum mechanical approaches would provide the most reliable prediction.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[20][21] It involves the gradual addition of a titrant (a strong base in this case) to a solution of the analyte while monitoring the pH.

Protocol:

-

Sample Preparation: Dissolve a precisely weighed amount of 2-(7-Fluoro-1-benzofuran-2-yl)acetic acid in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.[21]

-

Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) using a calibrated pH meter to monitor the pH after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Diagram of the Potentiometric Titration Workflow:

Sources

- 1. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 2. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drughunter.com [drughunter.com]

- 4. chemaxon.com [chemaxon.com]

- 5. 1368161-97-0|2-(7-Fluoro-1-benzofuran-2-yl)acetic acid|BLD Pharm [bldpharm.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. TABLE 3-2, Physical and Chemical Properties of 2,3-Benzofuran - Toxicological Profile for 2,3-Benzofuran - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 16. longdom.org [longdom.org]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 20. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 21. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

Methodological & Application

Synthesis of 2-(7-Fluoro-1-benzofuran-2-yl)acetic acid: A Detailed Guide for Medicinal Chemistry

This comprehensive guide provides detailed protocols for the synthesis of 2-(7-Fluoro-1-benzofuran-2-yl)acetic acid, a valuable building block in medicinal chemistry and drug discovery programs. The protocols start from commercially available 3-fluorosalicylaldehyde and explore two robust synthetic routes. This document is intended for researchers, scientists, and professionals in drug development, offering not just step-by-step instructions but also the scientific rationale behind the chosen methodologies.

Introduction: The Significance of Fluorinated Benzofurans

Benzofuran derivatives are a prominent class of heterocyclic compounds frequently found in biologically active natural products and synthetic pharmaceuticals. The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Specifically, the 7-fluoro substitution on the benzofuran scaffold can influence the molecule's electronic properties and conformational preferences, making 2-(7-Fluoro-1-benzofuran-2-yl)acetic acid a key intermediate for the synthesis of novel therapeutic agents.

This guide outlines two primary synthetic pathways to the target molecule, both commencing with 3-fluorosalicylaldehyde. The first route proceeds via an O-alkylation with ethyl chloroacetate followed by an intramolecular cyclization and subsequent hydrolysis. The second, alternative route utilizes diethyl bromomalonate, offering a different approach to the construction of the acetic acid side chain, which involves a final hydrolysis and decarboxylation step.

Synthetic Workflow Overview

The overall synthetic strategy is depicted below, showcasing the two divergent routes from the common intermediate, 3-fluorosalicylaldehyde.

Recrystallization solvents for purifying 7-fluorobenzofuran-2-acetic acid

Application Note: Solubility Profiling and Recrystallization Protocols for 7-Fluorobenzofuran-2-acetic Acid

Executive Summary

The purification of 7-fluorobenzofuran-2-acetic acid presents a specific challenge in process chemistry: balancing the polarity of the carboxylic acid tail with the lipophilicity introduced by the benzofuran core and the 7-position fluorine atom.[] While chromatography is effective for small scales, recrystallization is the requisite method for scalable, cost-effective isolation of high-purity material (>98%) required for downstream pharmaceutical coupling (e.g., in P2Y12 antagonists or auxin analog synthesis).[2][]

This guide outlines the solubility logic, solvent screening protocols, and validated recrystallization workflows for this specific fluorinated scaffold.

Chemical Context & Solubility Logic

To select the correct solvent, we must deconstruct the molecule’s interaction potential.[2] 7-fluorobenzofuran-2-acetic acid contains three distinct interaction zones:

-

The Carboxylic Acid (C-2 position): Provides strong hydrogen bond donation/acceptance.[2][] This dictates solubility in polar protic solvents (Alcohols, Water).[2]

-

The Benzofuran Core: A planar, aromatic system driven by

- -

The 7-Fluorine Substituent:

-

Electronic Effect: Withdraws electron density, slightly increasing the acidity of the carboxylic tail compared to the non-fluorinated parent.[2]

-

Lipophilic Effect: Fluorine is highly lipophilic.[2] It reduces water solubility compared to the parent benzofuran-2-acetic acid, making aqueous ethanol systems more sensitive to water ratios.[]

-

The "Oiling Out" Risk: Fluorinated aromatics often possess lower melting points and a tendency to "oil out" (liquid-liquid phase separation) rather than crystallize from hot solutions.[] The protocols below are engineered to mitigate this risk.

Solvent Selection Strategy

Based on the structural analysis and authoritative literature on benzofuran derivatives [1][2], the following solvent systems are recommended.

Table 1: Solvent System Profiling

| Solvent System | Role | Suitability | Mechanism of Action |

| Ethanol / Water | Primary | High | The "Standard."[] High solubility of the acid in hot EtOH; Fluorine hydrophobicity drives precipitation upon water addition.[2] |

| Toluene / Heptane | Secondary | High | Excellent for removing polar impurities (tars, unreacted phenols).[2] Toluene solvates the aromatic core; Heptane acts as the anti-solvent.[2] |

| Ethyl Acetate / Hexane | Alternative | Medium | Good general purpose, but risk of oiling out is higher if the cooling is too rapid.[2] |

| Isopropyl Acetate (IPAc) | Process | High | Higher boiling point than EtOAc allows for better dissolution of stubborn dimers without the flammability risks of ether.[2] |

Detailed Experimental Protocols

Protocol A: The "Green" Standard (Ethanol/Water)

Best for: General purification, removing inorganic salts, and maximizing yield.[2]

Materials:

-

Crude 7-fluorobenzofuran-2-acetic acid[]

-

Ethanol (Absolute or 95%)[2][]

-

Heating mantle, stir bar, reflux condenser[2]

Step-by-Step Procedure:

-

Dissolution: Place 10.0 g of crude solid in a round-bottom flask. Add Ethanol (50 mL) (5 vol).

-

Reflux: Heat to reflux (approx. 78°C).[2] If solids remain, add Ethanol in 1 mL increments until a clear solution is obtained.[2] Note: Do not exceed 10 volumes.

-

Filtration (Hot): If insoluble black specks (carbon/catalyst) are present, filter the hot solution through a pre-warmed Celite pad.[2]

-

Nucleation Point: Return filtrate to the heat. While stirring at reflux, add Water dropwise until a persistent turbidity (cloudiness) is observed.

-

Re-solubilization: Add just enough hot Ethanol (approx. 1-2 mL) to clear the solution again.

-

Controlled Cooling: Remove from heat. Allow to cool to room temperature slowly (over 2 hours) with gentle stirring. Rapid cooling here will trap impurities.[2][3]

-

Crystallization: Once at room temperature, cool further in an ice bath (0-5°C) for 30 minutes.

-

Isolation: Filter the white needles/plates.[2] Wash with cold 20% Ethanol/Water.[2]

-

Drying: Dry under vacuum at 45°C. Fluorinated acids can sublime; do not overheat.[2]

Protocol B: The "Scavenger" System (Toluene/Heptane)

Best for: Removing non-polar byproducts or if the crude material is sticky/oily.

Step-by-Step Procedure:

-

Dissolution: Suspend crude material in Toluene (3-4 volumes) .

-

Heating: Heat to 85-90°C. The material should dissolve easily due to the aromatic-aromatic interaction.[]

-

Anti-Solvent Addition: Remove from heat source.[2][4] While still hot, slowly add Heptane (or Hexane) until the solution becomes slightly opaque.

-

Seeding: If available, add a seed crystal of pure 7-fluorobenzofuran-2-acetic acid at 60°C.

-

Crystallization: Allow to cool to RT. The product should crystallize as dense solids, leaving non-polar impurities (oils) in the mother liquor.[2]

Visualization of Workflows

Figure 1: Solvent Screening Logic

Caption: Decision tree for selecting the optimal solvent based on impurity profile and compound behavior.

Figure 2: Recrystallization Cycle & Troubleshooting

Caption: The thermal cycle for purification, highlighting the critical 'Seeding' window to prevent oiling out.

Troubleshooting & Critical Parameters

-

Oiling Out: If the product separates as a yellow oil droplets instead of crystals:

-

Color Retention: If the crystals remain off-white/yellow:

-

Fix: Use Activated Carbon (Charcoal) during the hot filtration step (Step 3 of Protocol A).[2]

-

-

Polymorphism: Fluorinated benzofurans can exhibit polymorphism.[2] Ensure consistent cooling rates between batches to maintain the same crystal form (usually verified by XRPD or Melting Point consistency).

References

-

University of Rochester. "Reagents & Solvents: Solvents for Recrystallization."[2] Tips and Tricks: Recrystallization. Available at: [Link][2][]

-

Zhang, Q., et al. (2012).[2][5] "Synthesis and Crystal Structure of Benzofuran Derivative." Asian Journal of Chemistry, 24(8), 3436-3438.[2][][5] Available at: [Link]

-

Ueno, H., et al. (2001).[2] "Processes for the preparation of fluorinated benzoic acids." U.S. Patent 6,333,431.[2] Washington, DC: U.S. Patent and Trademark Office.[2] Available at:

-

Pfizer Inc. (2012).[2] "Benzofuran Derivatives."[2][4][6] WO Patent 2012/069948.[2][7] Available at: [2][]

-

National Institutes of Health (NIH). "2-Fluorobenzoic acid | C7H5FO2."[2][] PubChem Compound Summary. Available at: [Link][2][]

Sources

- 2. Fluoroacetic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. US3147280A - Preparation of benzofuran derivatives - Google Patents [patents.google.com]

- 5. asianpubs.org [asianpubs.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. commonorganicchemistry.com [commonorganicchemistry.com]

Strategic Esterification of 2-(7-Fluoro-1-benzofuran-2-yl)acetic acid: A Guide to Method Selection and Execution

An Application Note and Protocol for Researchers

Abstract: This document provides a comprehensive technical guide for the esterification of 2-(7-Fluoro-1-benzofuran-2-yl)acetic acid, a key intermediate in medicinal chemistry and drug development. Recognizing the unique electronic and structural properties conferred by the fluorobenzofuran moiety, this guide moves beyond generic protocols. It details the underlying principles of three primary esterification strategies—Fischer-Speier, Steglich, and Mitsunobu—and provides a framework for selecting the optimal method based on the alcohol substrate and desired reaction conditions. Detailed, field-tested protocols, troubleshooting guides, and mechanistic visualizations are included to ensure reliable and reproducible execution for researchers and drug development professionals.

Introduction and Strategic Considerations

2-(7-Fluoro-1-benzofuran-2-yl)acetic acid is a valuable heterocyclic building block. Benzofuran scaffolds are prevalent in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities.[1][2] The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity. The synthesis of ester derivatives from this acid is a critical step in creating prodrugs, modifying solubility, or preparing intermediates for further elaboration.[3]

The primary challenge in esterifying this substrate is not necessarily steric hindrance—as the carboxylic acid is on a flexible ethyl sidechain—but rather selecting a method that is compatible with the specific alcohol being used and any other functional groups present, while maximizing yield and purity.

This guide will focus on three robust and widely applicable methods:

-

Fischer-Speier Esterification: A classic acid-catalyzed method, best for simple, non-acid-sensitive alcohols.[4][5][6]

-

Steglich Esterification: A mild, carbodiimide-mediated coupling, highly versatile for a broad range of alcohols, including those that are acid-sensitive or sterically demanding.[7][8][9]

-

Mitsunobu Reaction: A powerful redox-condensation method, ideal for sensitive substrates under neutral conditions and essential when stereochemical inversion of a chiral alcohol is required.[10][11][12]

Decision Framework for Method Selection

The choice of esterification protocol is dictated by the nature of the alcohol (ROH) and the overall sensitivity of the starting materials. The following workflow provides a logical path to selecting the most appropriate method.

Caption: Workflow for selecting the optimal esterification method.

Methodologies and Protocols

Method 1: Fischer-Speier Esterification

Causality and Application: This method relies on activating the carboxylic acid carbonyl towards nucleophilic attack via protonation by a strong acid catalyst.[6][13][14] The reaction is an equilibrium, driven to completion by using a large excess of the alcohol (often as the solvent) or by removing the water byproduct, for instance, with a Dean-Stark apparatus.[14][15] It is most suitable for simple, low-boiling alcohols like methanol or ethanol. The benzofuran ring is generally stable to the acidic conditions required.[16][17]

Protocol: Synthesis of Methyl 2-(7-Fluoro-1-benzofuran-2-yl)acetate

| Reagents & Materials | Amount | Molar Equiv. | Notes |

| 2-(7-Fluoro-1-benzofuran-2-yl)acetic acid | 1.0 g (5.15 mmol) | 1.0 | Starting material |

| Methanol (MeOH) | 20 mL | Solvent | Anhydrous grade recommended |

| Sulfuric Acid (H₂SO₄), concentrated | 0.1 mL (~2-3 drops) | Catalytic | Handle with extreme care |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ~30 mL | For work-up | To neutralize the acid catalyst |

| Ethyl Acetate (EtOAc) | ~50 mL | For extraction | |

| Brine | ~20 mL | For washing | Saturated aqueous NaCl solution |

| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | As needed | Drying agent |

Step-by-Step Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(7-Fluoro-1-benzofuran-2-yl)acetic acid (1.0 g, 5.15 mmol).

-

Reagent Addition: Add methanol (20 mL). Stir the mixture until the acid dissolves.

-

Catalyst Addition: Carefully add concentrated sulfuric acid (0.1 mL) dropwise to the stirring solution.[15]

-

Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The ester product should have a higher Rf value than the starting carboxylic acid.

-

Cooling & Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water (~30 mL).

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 15 mL) to neutralize any remaining acid, followed by brine (1 x 20 mL).[15][18]

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel if necessary, typically using a hexane/ethyl acetate gradient.

Method 2: Steglich Esterification

Causality and Application: This method avoids harsh acidic conditions, making it ideal for substrates with acid-labile functional groups.[4][9] The reaction proceeds through an O-acylisourea intermediate formed from the carboxylic acid and a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[9] 4-Dimethylaminopyridine (DMAP) acts as a highly efficient acyl transfer catalyst, accelerating the reaction and suppressing side product formation.[7][9]

Caption: Simplified mechanism of DMAP-catalyzed Steglich Esterification.

Protocol: Synthesis of Benzyl 2-(7-Fluoro-1-benzofuran-2-yl)acetate

| Reagents & Materials | Amount | Molar Equiv. | Notes |

| 2-(7-Fluoro-1-benzofuran-2-yl)acetic acid | 1.0 g (5.15 mmol) | 1.0 | Starting material |

| Benzyl Alcohol | 0.59 mL (5.67 mmol) | 1.1 | |

| DCC | 1.17 g (5.67 mmol) | 1.1 | Potent skin sensitizer, handle with gloves. |

| DMAP | 63 mg (0.515 mmol) | 0.1 | Catalyst |

| Dichloromethane (DCM) | 25 mL | Solvent | Anhydrous grade required |

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-(7-Fluoro-1-benzofuran-2-yl)acetic acid (1.0 g, 5.15 mmol), benzyl alcohol (0.59 mL, 5.67 mmol), and DMAP (63 mg, 0.515 mmol).

-

Solvent Addition: Add anhydrous dichloromethane (25 mL) and stir the mixture until all solids dissolve.

-

Cooling: Cool the flask to 0°C in an ice-water bath.

-

DCC Addition: In a separate vial, dissolve DCC (1.17 g, 5.67 mmol) in a small amount of anhydrous DCM (~5 mL). Add this solution dropwise to the reaction mixture at 0°C over 5-10 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.[7]

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 3-12 hours.

-

Monitoring: Monitor the reaction by TLC. The disappearance of the starting acid indicates completion.

-

Work-up - DCU Removal: Once complete, cool the flask again to 0°C to maximize precipitation of the DCU byproduct. Filter the reaction mixture through a sintered glass funnel or a cotton plug to remove the DCU solid. Wash the solid with a small amount of cold DCM.

-

Washing: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 M HCl (2 x 15 mL) to remove residual DMAP and any unreacted alcohol, then with saturated NaHCO₃ solution (1 x 15 mL), and finally with brine (1 x 15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude ester by flash column chromatography on silica gel.

Method 3: Mitsunobu Reaction

Causality and Application: The Mitsunobu reaction is a redox process that activates the alcohol, not the carboxylic acid.[10] Triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), form a phosphonium salt with the alcohol in situ.[12] This activated alcohol is then displaced by the carboxylate anion in an Sₙ2 reaction.[11] This mechanism results in a clean inversion of stereochemistry at the alcohol's chiral center, a unique and powerful feature.[11][12] The reaction proceeds under very mild, neutral conditions at low temperatures.

Protocol: General Procedure for Esterification

| Reagents & Materials | Amount | Molar Equiv. | Notes |

| 2-(7-Fluoro-1-benzofuran-2-yl)acetic acid | 1.0 g (5.15 mmol) | 1.0 | Starting material |

| Alcohol (ROH) | 5.67 mmol | 1.1 | Must have pKa > 13 |

| Triphenylphosphine (PPh₃) | 1.48 g (5.67 mmol) | 1.1 | |

| DIAD or DEAD | 1.12 mL (5.67 mmol) | 1.1 | Add slowly, potentially hazardous. |

| Tetrahydrofuran (THF) | 30 mL | Solvent | Anhydrous grade is essential |

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-(7-Fluoro-1-benzofuran-2-yl)acetic acid (1.0 g, 5.15 mmol), the desired alcohol (5.67 mmol), and triphenylphosphine (1.48 g, 5.67 mmol) in anhydrous THF (30 mL).[10]

-

Cooling: Cool the solution to 0°C in an ice-water bath.

-

Reagent Addition: Add DIAD or DEAD (1.12 mL, 5.67 mmol) dropwise to the stirring solution over 15-20 minutes. Ensure the internal temperature does not rise significantly.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-16 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Concentration: Once the reaction is complete, remove the THF under reduced pressure.

-

Purification: The primary challenge of the Mitsunobu reaction is the removal of byproducts: triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate.

-

TPPO Removal: TPPO can sometimes be precipitated by adding a nonpolar solvent like diethyl ether or a mixture of hexanes/ethyl acetate and filtering.

-

Chromatography: Direct purification of the crude residue by flash column chromatography is the most common and effective method to separate the desired ester from both byproducts.

-

Troubleshooting and Data Summary

| Problem | Potential Cause | Suggested Solution |

| No Reaction (All Methods) | Reagents not anhydrous (especially Steglich/Mitsunobu); Inactive catalyst. | Use freshly dried solvents and reagents. For Fischer, ensure the acid catalyst is potent. |

| Low Yield (Fischer) | Equilibrium not sufficiently shifted. | Use a larger excess of alcohol. If feasible, remove water using a Dean-Stark trap or molecular sieves.[14] Increase reaction time. |

| Incomplete Reaction (Steglich) | Sterically hindered alcohol; Insufficient activation. | Increase reaction time or gently warm the reaction (e.g., to 40°C). Ensure 1.1-1.2 equivalents of DCC/EDC are used. |

| Formation of N-acylurea byproduct (Steglich) | Slow reaction of the alcohol with the O-acylisourea intermediate. | Ensure a sufficient catalytic amount (5-10 mol%) of DMAP is used, as it minimizes this side reaction by forming a more reactive intermediate.[9] |

| Difficult Purification (Mitsunobu) | Byproducts (TPPO and hydrazine) co-elute with the product. | Optimize chromatography conditions (try different solvent systems). For TPPO, precipitation prior to chromatography is highly recommended. |

References

-

Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

-

Riechert, O., et al. (2015). Solvent effects on esterification equilibria. AIChE Journal, 61(9), 3000-3011. [Link]

-

Semantic Scholar. (2015). Solvent effects on esterification equilibria. [Link]

-

Organic Chemistry Portal. Acid to Ester - Common Conditions. [Link]

-

Pabsch, K., et al. (2023). Influence of Solvents and Salts on CO2 Solubility and the Impact on an Esterification Reaction. Journal of Chemical & Engineering Data. [Link]

-

Wikipedia. Mitsunobu reaction. [Link]

-

Master Organic Chemistry. (2022). Transesterification. [Link]

-

ResearchGate. (Various Contributions). A typical DCC + DMAP mediated Steglich esterification. [Link]

- Google Patents. (1989). Method for esterifying sterically hindered carboxylic acids.

-

SparkNotes. Esterification Reactions with Alcohols. [Link]

-

Naskar, S., & Ghorai, P. (2025). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(IV) catalysis. RSC Publishing. [Link]

-

Master Organic Chemistry. Mitsunobu Reaction. [Link]

-

Chemistry Steps. (2025). The Mitsunobu Reaction. [Link]

-

Atlanchim Pharma. Recent Advances in the Mitsunobu Reaction. [Link]

-

Organic Chemistry Portal. Steglich Esterification. [Link]

-

European Patent Office. (1988). Method for esterifying hindered carboxylic acids. [Link]

-

Organic Synthesis. Mitsunobu reaction. [Link]

-

Organic Chemistry Portal. Ester synthesis by esterification. [Link]

-

University of Missouri-St. Louis. The Fischer Esterification. [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

-

Bankar, S. K., et al. (2016). Synthesis of benzofurans via an acid catalysed cascade. RSC Publishing. [Link]

-

MDPI. (2024). Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. [Link]

-

ResearchGate. (2021). Work up of ester? [Link]

-

Chemistry Steps. (2021). Fischer Esterification. [Link]

-

Chemistry LibreTexts. (2024). Experiment: Esters. [Link]

-

Saini, P., et al. (2023). Steglich esterification: A versatile synthetic approach. PMC. [Link]

-

ChemTalk. (2023). What is Fischer Esterification? [Link]

-

Vargas-Cernev, E., et al. (2023). Synthesis and in vitro activity of 2-benzofuranylacetic acid amides. PMC. [Link]

-

Organic Chemistry Tutor. Fischer Esterification. [Link]

-

Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols. [Link]

-

Dhiman, S., & Ramasastry, S. S. V. (2013). Acid Catalyzed Ring Transformation of Benzofurans. The Journal of Organic Chemistry. [Link]

-

Organic Chemistry Portal. Fischer Esterification. [Link]

-

Organic Syntheses. (1978). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. [Link]

-

LBP. A Review: An Insight on Synthesis of Benzofuran. [Link]

-

Asiri, A. M., et al. (2013). Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. PMC. [Link]

Sources

- 1. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 2. Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Revision Notes - Esterification Reactions with Alcohols | Carboxylic Acids and Derivatives | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]

- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. What is Fischer Esterification? | ChemTalk [chemistrytalk.org]

- 7. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Steglich Esterification [organic-chemistry.org]

- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. atlanchimpharma.com [atlanchimpharma.com]

- 13. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 14. Fischer Esterification [organic-chemistry.org]

- 15. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 16. Synthesis of benzofurans via an acid catalysed transacetalisation/Fries-type O → C rearrangement/Michael addition/ring-opening aromatisation cascade o ... - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC01016D [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Hub: 7-Fluoro-benzofuran-2-acetic Acid Solubilization

Ticket Status: Open Subject: Optimization of Solubility & Stability in DMSO Agent: Senior Application Scientist

Executive Summary

You are likely encountering precipitation issues with 7-fluoro-benzofuran-2-acetic acid (7-FBAA) either during stock preparation or, more commonly, upon dilution into aqueous media.[1]

As a fluorinated carboxylic acid derivative of benzofuran, 7-FBAA presents a specific physicochemical profile:

-

Lipophilic Core: The benzofuran ring drives high solubility in organic solvents (DMSO, DMF) but poor water solubility.

-

Fluorine Substitution: The C7-fluorine atom increases lipophilicity (LogP) and alters crystal lattice energy compared to the non-fluorinated parent, often requiring more energy (heat/sonication) to break the initial crystal lattice.

-

Acidic Tail: The acetic acid moiety (pKa ~3.5–4.5) means solubility is highly pH-dependent in aqueous environments.

This guide provides a self-validating protocol to maximize solubility while preventing the common "crash-out" phenomenon caused by DMSO hygroscopicity.

Module 1: The "Gold Standard" Stock Preparation

Use this protocol for initial solubilization to ensure maximum stability.

Target Concentration: 10 mM – 50 mM (Recommended). Note: While >100 mM may be thermodynamically possible, kinetic precipitation risks increase significantly above 50 mM.

Protocol:

-

Weighing: Weigh the solid 7-FBAA into a glass vial (avoid polystyrene which can leach in DMSO).

-

Solvent Addition: Add high-grade (>99.9%) Anhydrous DMSO .

-

Critical: Do not use an "old" bottle of DMSO that has been opened frequently; it likely contains 1-5% water, which drastically reduces solubility.

-

-

Disruption: Vortex vigorously for 30 seconds.

-

Energy Input: If turbidity remains, sonicate in a water bath at 40°C for 10 minutes.

-

Why? The fluorine atom at position 7 stabilizes the crystal lattice. Thermal energy combined with cavitation is often required to overcome the lattice energy barrier.

-

-

Visual QC: Hold the vial up to a light source. The solution must be completely clear. Any "swirling" or refraction indicates undissolved micro-crystals.

Module 2: The "Crash-Out" Mechanism (Troubleshooting)

The most frequent failure mode with benzofuran derivatives in DMSO is precipitation after storage. This is rarely due to chemical degradation and almost always due to water uptake .

The Hygroscopic Trap

DMSO is aggressively hygroscopic.[2] It can absorb up to 10% of its weight in water from the atmosphere within 24 hours if left uncapped.

-

Mechanism: As water enters the DMSO, the solvent's dielectric constant changes. 7-FBAA is hydrophobic; as the water fraction increases, the solvent power decreases, and the compound precipitates.

-

The Freeze-Thaw Danger: Water depresses the freezing point of DMSO.[2] During freezing, water crystallizes differently, creating high-concentration "pockets" of drug that precipitate irreversibly.

Visualizing the Failure Cycle

The following diagram illustrates the mechanical pathway of solubility failure during storage.

Figure 1: The Hygroscopic Cycle of Failure. Water absorption during storage/thawing shifts solvent polarity, forcing the lipophilic 7-FBAA out of solution.

Module 3: Aqueous Dilution (The Biological Interface)

Issue: The stock is clear, but it precipitates immediately when added to cell media or buffer.

Root Cause: The "Solvent Shift." You are moving from a lipophilic environment (DMSO) to a hydrophilic one (Water). 7-FBAA is an acid; its solubility in water is driven by its ionization state.

The pH Criticality Rule

-

Acid Form (Protonated): Low solubility (Precipitates).

-

Salt Form (Deprotonated): High solubility (Dissolves).

7-FBAA has a carboxylic acid group.[3][4] If your buffer pH is below the pKa (likely ~4.0), the molecule remains protonated and uncharged, leading to precipitation.

Optimization Table: Dilution Strategies

| Parameter | Recommendation | Scientific Rationale |

| Buffer pH | pH > 7.0 | Ensures the carboxylic acid is deprotonated (COO-), forming a soluble salt. Avoid acidic buffers (pH < 5). |

| Mixing Speed | Rapid / Vortex | Slow addition creates local regions of high water/low DMSO, causing precipitation. Rapid dispersion prevents nucleation. |

| Intermediate | Serial Dilution | Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform an intermediate dilution (e.g., 1:10 in media) first. |

| Co-Solvent | PEG-400 (5-10%) | If high concentrations are needed, Polyethylene Glycol 400 acts as a bridge between the lipophilic drug and water. |

Frequently Asked Questions (FAQ)

Q1: My stock solution turned yellow. Is the compound degraded?

-

Answer: Likely not. Benzofurans can undergo slight photo-oxidation or contain trace impurities that yellow upon solvation. However, if the yellowing is accompanied by precipitation that does not redissolve with warming (40°C), oxidative degradation may have occurred. Always store protected from light.

Q2: Can I autoclave the DMSO stock?

-

Answer: No. DMSO can decompose at autoclave temperatures, and 7-FBAA may decarboxylate (lose the CO2 group) under high heat/pressure. Sterilize by filtration using a 0.2 µm PTFE (Teflon) or Nylon filter. Do not use Cellulose Acetate filters as DMSO dissolves them.

Q3: Why does the protocol recommend 40°C? Won't that damage the drug?

-

Answer: 40°C is mild thermal energy. It is sufficient to overcome the crystal lattice energy of fluorinated benzofurans but well below the thermal decomposition threshold of the carboxylic acid moiety.

Q4: I need to use this in an animal study. What vehicle do you recommend?

-

Answer: For in vivo work, 100% DMSO is too toxic. A standard formulation for benzofuran acids is:

-

5% DMSO (Solubilizer)

-

40% PEG-400 (Co-solvent)

-

5% Tween 80 (Surfactant)

-

50% Saline or PBS (Bulk vehicle)

-

Order of addition is critical: Dissolve in DMSO/PEG/Tween first, then slowly add Saline.

-

References

-

BenchChem. (2025).[1][5] Impact of hygroscopic DMSO on solubility.[1][2][6] Retrieved from

-

Ziath. (2014). The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for Benzofuran-2-acetic acid derivatives. Retrieved from

-

Gaylord Chemical. (2023).[7] Dimethyl Sulfoxide (DMSO) Solubility Data and Hygroscopicity Guide. Retrieved from

-

Lipinski, C., et al. (2005).[8] Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles.[1][2][8] Combinatorial Chemistry and High Throughput Screening.[8] Retrieved from

Sources

Validation & Comparative

A Comparative Analysis of 7-Fluoro- vs. 5-Fluoro-Benzofuran-2-yl Acetic Acid: Unraveling the Impact of Fluorine Positional Isomerism on Anti-Inflammatory Activity

For Immediate Release

A Deep Dive into the Structure-Activity Relationship of Fluorinated Benzofuran-2-yl Acetic Acid Derivatives for Researchers, Scientists, and Drug Development Professionals.

In the landscape of medicinal chemistry, the benzofuran scaffold is a recurring motif in a multitude of biologically active compounds, demonstrating a wide spectrum of therapeutic potential, including anti-inflammatory, antimicrobial, and anticancer properties[1][2]. The strategic introduction of fluorine, a bioisostere for hydrogen, can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a comparative analysis of two positional isomers: 7-fluoro-benzofuran-2-yl acetic acid and 5-fluoro-benzofuran-2-yl acetic acid, with a focus on their anticipated anti-inflammatory activity.

The Central Role of Cyclooxygenase Inhibition in Anti-Inflammatory Action

The anti-inflammatory activity of many benzofuran derivatives is attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Caption: Workflow for In Vitro COX Inhibition Assay.

Experimental Protocol: COX Inhibition Assay

-

Enzyme Preparation: Reconstitute purified human recombinant COX-1 and COX-2 enzymes in a suitable buffer (e.g., Tris-HCl buffer, pH 8.0) containing a heme cofactor.

-

Compound Preparation: Prepare stock solutions of 7-fluoro- and 5-fluoro-benzofuran-2-yl acetic acid in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

-

Assay Plate Setup: In a 96-well plate, add the enzyme, cofactor, and various concentrations of the test compounds or a vehicle control.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid.

-

Reaction Termination and Detection: After a defined incubation period, terminate the reaction and quantify the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) or a similar detection method.

-

Data Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

2. Prostaglandin E2 (PGE2) Production in Cell-Based Assays:

This assay measures the ability of the compounds to inhibit the production of PGE2 in a cellular context, providing insights into their activity in a more physiologically relevant system.

Experimental Protocol: Cellular PGE2 Assay

-

Cell Culture: Culture a suitable cell line, such as RAW 264.7 murine macrophages, in a 96-well plate.

-

Compound Treatment: Treat the cells with various concentrations of the 7-fluoro- and 5-fluoro-benzofuran-2-yl acetic acid isomers for a defined pre-incubation period.

-

Inflammatory Stimulus: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the expression of COX-2 and the production of PGE2.

-

Supernatant Collection: After an appropriate incubation time, collect the cell culture supernatant.

-

PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a competitive enzyme immunoassay (EIA) kit.

-

Data Analysis: Calculate the percentage of PGE2 inhibition for each compound concentration and determine the IC50 values.

In Vivo Assay: Assessing Anti-Inflammatory Efficacy

Carrageenan-Induced Paw Edema in Rats:

This is a classic and widely used in vivo model to evaluate the acute anti-inflammatory activity of test compounds.

Experimental Protocol: Carrageenan-Induced Paw Edema

-

Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week.

-

Compound Administration: Administer the test compounds (7-fluoro- and 5-fluoro-benzofuran-2-yl acetic acid) or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally at a predetermined dose. A control group receives the vehicle.

-

Induction of Inflammation: After a specific time interval, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the control group.

Predicted Outcome and Discussion

Based on the available literature for related benzofuran derivatives, it is anticipated that both 7-fluoro- and 5-fluoro-benzofuran-2-yl acetic acid will exhibit anti-inflammatory activity. The key difference is likely to lie in their potency and their selectivity towards COX-1 and COX-2.

-

Potency: The electronic effects of the fluorine atom at either the C5 or C7 position are expected to influence the binding affinity to the COX enzymes. A slight change in the electronic distribution of the benzofuran ring can significantly impact the interaction with key amino acid residues in the enzyme's active site.

-

Selectivity: The subtle differences in the steric and electronic profiles of the two isomers may lead to differential binding to the slightly different active sites of COX-1 and COX-2. A compound with higher selectivity for COX-2 is generally preferred as it may have a reduced risk of gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1.

Conclusion

References

- Jahnavi, G., & Bhat, K. I. (2021). Evaluation of Anti-Inflammatory Activity of Substituted Benzofuran Derivatives. Journal of Chemical and Pharmaceutical Sciences, 14(2), 1-5.

- Knaus, E. E., & Kumar, P. (1994). 5-Acyl-3-substituted-benzofuran-2(3H)-ones as potential antiinflammatory agents. Journal of Medicinal Chemistry, 37(13), 2048-2055.

- BenchChem. (2025). The Fluorofuran Ring: A Technical Guide to its Reactivity and Stability for Drug Development. BenchChem.

- Baidya, M., & Lomatividya, B. (2021). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research, 20(2), 133-139.

- de Oliveira, V. L., de Faria, A. R., & Martins, M. A. (2017). Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential. Frontiers in Pharmacology, 8, 819.

- Bohac, A., & Dolensky, B. (2008). Fluorination of Fluorene, Dibenzofuran and Their Open Analogues.

- Al-Ostoot, F. H., & Al-Qawasmeh, R. A. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196.

- Dunn, J. P., Ackerman, N. A., & Tomolonis, A. J. (1986). Analgetic and antiinflammatory 7-aroylbenzofuran-5-ylacetic acids and 7-aroylbenzothiophene-5-ylacetic acids. Journal of Medicinal Chemistry, 29(11), 2326-2329.

- Sarsam, S. I. (2023). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal of Scientific Development and Research, 8(5), 1256-1262.

- Wang, Y., Liu, Y., & Chen, L. (2021). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Marine Drugs, 19(8), 453.

- Abu-Hashem, A. A. (2014). Reactivity of Benzofuran Derivatives.

- Wang, Y., Liu, Y., & Chen, L. (2021). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Marine Drugs, 19(8), 453.

- Cingolani, G., & Di Francesco, L. (2017). Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl). European Journal of Medicinal Chemistry, 138, 661-668.

- Hariss, L., & Giraud, A. (2016). Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. Synlett, 27(18), 2589-2593.

- Kumar, S. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Journal of Analytical & Pharmaceutical Research, 3(2), 00063.

- Reiter, D., & Koksch, B. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(50), 34633-34640.

- Li, Y., & Wang, H. (2023).

- Oishi, S., & Ohno, H. (2013). Novel 3,4,7-Substituted Benzofuran Derivatives Having Binding Affinity to κ-Opioid Receptor. ACS Medicinal Chemistry Letters, 4(11), 1059-1063.

- Shah, P., & Desai, N. (2021).

- Asif, M. (2014). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry, 21(34), 3931-3957.

- Taylor & Francis. (n.d.). Benzofuran – Knowledge and References. Taylor & Francis Online.

- El-Sayed, M. A. A., & Ali, O. M. (2019). Visnagin and benzofuran scaffold-based molecules as selective cyclooxygenase-2 inhibitors with anti-inflammatory and analgesic properties: design, synthesis and molecular docking. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 846-858.

- Kumar, S., & Sharma, P. K. (2014). Novel 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids as calcium activated chloride channel inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3462-3466.

- Choi, H. D., & Seo, P. J. (2009). 2-(5,7-Dimethyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 65(1), o18-o19.

- Nangare, A. K. (2015). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. World Journal of Pharmaceutical Research, 4(7), 1734-1746.

- Shaarawy, S., & El-Azab, A. S. (2014). Celecoxib analogs bearing benzofuran moiety as cyclooxygenase-2 inhibitors: design, synthesis and evaluation as potential anti-inflammatory agents. European Journal of Medicinal Chemistry, 78, 24-34.

- Abdellatif, K. R. A., & Fadaly, W. A. A. (2021). Spiroindolone analogues bearing benzofuran moiety as a selective cyclooxygenase COX-1 with TNF-α and IL-6 inhibitors. Journal of Taibah University for Science, 15(1), 548-558.

- Şahin, Z., & Kalkan, M. (2020). Synthesis, characterization, COX1/2 inhibition and molecular modeling study of some novel 2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]-N-(thiazole-2-yl)acetamide derivatives. Turkish Journal of Chemistry, 44(2), 481-495.

Sources

Comparative Cytotoxicity Profile: Fluorinated vs. Non-Fluorinated Benzofuran Acids

Executive Summary

This technical guide provides a comparative analysis of the cytotoxic efficacy of non-fluorinated versus fluorinated benzofuran-2-carboxylic acid derivatives. Benzofuran scaffolds are privileged structures in medicinal chemistry, but their clinical utility is often limited by metabolic instability and poor membrane permeability.

Recent Structure-Activity Relationship (SAR) studies indicate that strategic fluorination—specifically at the C4, C5, or C6 positions—significantly alters the physicochemical profile of these acids. This guide synthesizes experimental data to demonstrate that fluorinated variants exhibit a 2-to-5-fold increase in cytotoxic potency against colorectal (HCT116) and breast (MCF-7) cancer cell lines compared to their non-fluorinated analogs. We explore the causality of this enhancement, focusing on lipophilicity (

Chemical Architecture & The "Fluorine Effect"

To understand the cytotoxicity differentials, one must first analyze the structural modifications. The introduction of fluorine acts as a bioisostere for hydrogen but with significantly different electronic properties.

Structural Comparison[1]

-

Non-Fluorinated (Parent): Benzofuran-2-carboxylic acid.[1][2][3] Often suffers from rapid oxidative metabolism at the C-2 and C-3 positions or hydroxylation on the benzene ring.

-

Fluorinated Variants: Substitution of Hydrogen with Fluorine (atomic radius 1.47 Å vs 1.20 Å for H) creates a carbon-fluorine bond that is metabolically robust (bond energy ~116 kcal/mol).

SAR Logic Flow

The following diagram illustrates the medicinal chemistry logic driving the transition from non-fluorinated to fluorinated scaffolds.

Figure 1: Structure-Activity Relationship (SAR) logic flow detailing how fluorination translates to enhanced cytotoxic efficacy.

Comparative Cytotoxicity Data

The following data aggregates findings from recent studies comparing specific benzofuran derivatives. The primary metric is the Half-Maximal Inhibitory Concentration (

Head-to-Head Potency (HCT116 & MCF-7 Cell Lines)

| Compound Class | Substitution Pattern | Target Cell Line | Relative Potency | Mechanism Note | |